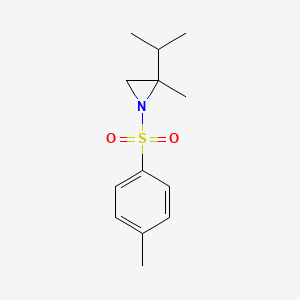

2-Isopropyl-2-methyl-1-tosylaziridine

Description

Overview of Aziridine (B145994) Heterocycles in Organic Synthesis

Aziridines are three-membered heterocyclic organic compounds containing one nitrogen atom and two carbon atoms. wikipedia.org They are the nitrogen analogues of epoxides and cyclopropanes. nih.gov The defining feature of the aziridine ring is its significant angle strain, with internal bond angles of approximately 60°. wikipedia.org This inherent strain makes aziridines highly reactive and thus valuable as synthetic intermediates. wikipedia.orgresearchgate.net

In organic synthesis, aziridines serve as versatile building blocks for the construction of more complex nitrogen-containing molecules. researchgate.net Their utility stems from their susceptibility to ring-opening reactions when treated with various nucleophiles. wikipedia.org This reactivity allows for the stereospecific introduction of nitrogen and another functional group into a molecule, providing access to a wide array of important compounds, including amino alcohols, diamines, and unnatural amino acids. researchgate.net

The Role of the N-Tosyl Group in Modulating Aziridine Reactivity and Stability

The reactivity of the aziridine ring can be significantly modified by the substituent attached to the nitrogen atom. When the nitrogen is part of an amide, as in N-acyl or N-sulfonyl aziridines, the ring becomes "activated." An N-tosyl (p-toluenesulfonyl) group is a powerful electron-withdrawing group that serves this activating function.

The key roles of the N-tosyl group are:

Activation: The tosyl group withdraws electron density from the aziridine ring, particularly from the nitrogen atom. This electronic effect makes the ring's carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles.

Stabilization: During a nucleophilic ring-opening reaction, as the nucleophile attacks a carbon atom and the C-N bond begins to break, a negative charge develops on the nitrogen atom in the transition state. The electron-withdrawing nature of the tosyl group helps to stabilize this developing negative charge, thereby lowering the activation energy of the reaction.

Leaving Group Ability: The tosyl group enhances the leaving group ability of the nitrogen atom, facilitating the cleavage of the C-N bond during the ring-opening process.

These factors combine to make N-tosylaziridines significantly more reactive towards nucleophiles than their non-activated (N-alkyl or N-H) counterparts. nih.gov

Table 1: Properties Conferred by the N-Tosyl Group on Aziridines

| Property | Description | Consequence |

|---|---|---|

| Electron-Withdrawing Nature | Pulls electron density away from the aziridine ring. | Increases the electrophilicity of the ring carbons. |

| Stabilization of Transition State | Accommodates the developing negative charge on the nitrogen during nucleophilic attack. | Lowers the activation energy for ring-opening. |

| Enhanced Leaving Group Ability | The tosyl-substituted nitrogen is a better leaving group. | Facilitates C-N bond cleavage. |

Significance of 2,2-Disubstituted Aziridines, with Emphasis on Isopropyl and Methyl Functionalities

The substitution pattern on the carbon atoms of the aziridine ring plays a crucial role in determining the regioselectivity of ring-opening reactions. In the case of 2-isopropyl-2-methyl-1-tosylaziridine, the C2 carbon is disubstituted (a quaternary carbon), bearing both an isopropyl and a methyl group, while the C3 carbon is unsubstituted.

This substitution pattern has two major implications for the molecule's reactivity:

Steric Hindrance: The presence of the bulky isopropyl group and the methyl group at the C2 position creates significant steric hindrance. In reactions that follow a concerted S(_N)2 mechanism, a nucleophile will preferentially attack the less sterically hindered carbon atom. nih.govfrontiersin.org For this compound, this would strongly favor nucleophilic attack at the unsubstituted C3 position. frontiersin.org

Electronic Effects: Alkyl groups, such as methyl and isopropyl, are electron-donating. In reaction pathways that have some S(_N)1 character, a partial positive charge (carbocation) can develop on a carbon atom as the C-N bond breaks. The electron-donating nature of the two alkyl groups at C2 would stabilize a carbocation at this position more effectively than at the unsubstituted C3 position. Therefore, under reaction conditions that favor an S(_N)1-like mechanism (e.g., with strong Lewis acids), nucleophilic attack may be directed to the more substituted C2 carbon. researchgate.net

The interplay between these steric and electronic factors dictates the outcome of ring-opening reactions. The choice of nucleophile, solvent, and catalyst can influence whether the reaction proceeds via an S(_N)1 or S(_N)2 pathway, thereby controlling which regioisomer of the product is formed. frontiersin.orgrsc.org The presence of two different alkyl groups (isopropyl and methyl) also makes the C2 carbon a chiral center, rendering this compound a valuable chiral building block in asymmetric synthesis.

Table 2: Factors Influencing Regioselectivity in Ring-Opening of this compound

| Factor | Influence on Nucleophilic Attack at C2 (Substituted) | Influence on Nucleophilic Attack at C3 (Unsubstituted) |

|---|---|---|

| Steric Hindrance | Attack is disfavored due to bulky isopropyl and methyl groups. | Attack is favored due to lack of substituents. |

| Electronic Effects | Attack is favored in S(_N)1-like mechanisms due to carbocation stabilization by alkyl groups. | Attack is disfavored in S(_N)1-like mechanisms. |

| Reaction Mechanism | S(_N)1-type conditions (e.g., strong Lewis acid) promote attack at C2. | S(_N)2-type conditions (e.g., basic or neutral nucleophiles) promote attack at C3. |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |

InChI |

InChI=1S/C13H19NO2S/c1-10(2)13(4)9-14(13)17(15,16)12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3 |

InChI Key |

KSOFDLFPOLHDKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)C(C)C |

Origin of Product |

United States |

Elucidating the Reactivity Profile and Mechanistic Pathways of 2 Isopropyl 2 Methyl 1 Tosylaziridine

Regio- and Stereoselective Nucleophilic Ring-Opening Reactions

N-tosylaziridines are versatile electrophilic building blocks that readily react with a wide array of nucleophiles. The driving force for these reactions is the relief of the substantial strain within the three-membered ring. The tosyl group enhances the electrophilicity of the ring carbons by withdrawing electron density, making the nitrogen a better leaving group and thus activating the aziridine (B145994) for nucleophilic cleavage. The reactions typically proceed via an SN2-type mechanism, leading to predictable stereochemical outcomes where the nucleophile attacks a ring carbon, cleaving a C-N bond and resulting in an inversion of configuration at the center of attack.

The regioselectivity of the nucleophilic attack is a critical aspect of aziridine chemistry and is primarily governed by the substitution pattern on the aziridine carbons. For 2-substituted N-tosylaziridines, the site of nucleophilic attack—either at the substituted (C2) or unsubstituted (C3) carbon—is dictated by a balance of steric and electronic factors.

In the specific case of 2-isopropyl-2-methyl-1-tosylaziridine, the C2 carbon is a quaternary center, heavily encumbered by both a methyl and a bulky isopropyl group. This substitution pattern creates profound steric hindrance at the C2 position. Consequently, nucleophilic attack is overwhelmingly directed to the sterically accessible, unsubstituted C3 carbon. This high degree of regioselectivity is a hallmark of gem-disubstituted aziridines and makes them predictable and valuable synthons. The reaction proceeds through a classic SN2 pathway, where the nucleophile approaches the C3 carbon from the backside, leading to the cleavage of the C3-N bond. This inherent structural bias ensures the formation of a single regioisomer in most cases, simplifying product outcomes and enhancing the synthetic utility of the substrate. The regiochemical outcome is thus almost exclusively controlled by steric factors, overriding potential electronic influences that might otherwise stabilize a partial positive charge at the more substituted carbon.

While N-tosylaziridines are inherently reactive, their ring-opening can be significantly accelerated and controlled through the use of catalysts. Lewis acids are particularly effective in this role. A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), coordinates to the oxygen atoms of the sulfonyl group or the nitrogen atom of the aziridine ring. iitk.ac.in This coordination further polarizes the C-N bonds, increasing the electrophilicity of the ring carbons and making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. iitk.ac.in

Transition metal catalysts have also emerged as powerful tools for activating N-tosylaziridines. Cationic gold(I) complexes, for instance, have been shown to be superior Lewis acids for promoting the ring-opening of 2-methyl-N-tosylaziridine with indole nucleophiles. researchgate.net Similarly, silver(I) salts can catalyze the regioselective ring-opening with various heteroatom nucleophiles like alcohols, amines, and thiols. nih.gov The choice of catalyst can be crucial for achieving high yields and selectivities under mild conditions.

The following table summarizes representative catalytic systems used for the activation of N-tosylaziridines in ring-opening reactions.

| Catalyst Type | Example Catalyst | Role in Activation | Reference |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Coordination to N or O, increasing electrophilicity of ring carbons. | iitk.ac.in |

| Transition Metal | Cationic Gold(I) Complexes | Act as potent Lewis acids to activate the aziridine ring. | researchgate.net |

| Transition Metal | Silver(I) Salts (e.g., [Ag(COD)₂]PF₆) | Catalyzes ring-opening with various S-, O-, and N-nucleophiles. | nih.gov |

The activated nature of the N-tosylaziridine ring allows it to react with a broad spectrum of carbon- and heteroatom-based nucleophiles. For this compound, these reactions consistently yield products resulting from nucleophilic attack at the C3 position.

Organometallic Reagents: Carbon-carbon bond formation via aziridine ring-opening is a powerful synthetic strategy. Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for the ring-opening of activated aziridines. nih.govmasterorganicchemistry.com For a 2,2-disubstituted aziridine like this compound, a lithium diorganocuprate (R₂CuLi) would attack the C3 carbon to afford the corresponding β-substituted N-tosyl amine with high regioselectivity. nih.gov Similarly, organozinc reagents, in the presence of nickel catalysts, have been shown to couple with aliphatic N-tosylaziridines exclusively at the less hindered C-N bond. acs.org

Arenes (Friedel-Crafts Type Reactions): Electron-rich aromatic compounds, such as benzene, toluene, and anisole derivatives, can act as nucleophiles in Friedel-Crafts alkylation reactions with activated aziridines. libretexts.orgyoutube.com This reaction is typically promoted by a strong Lewis acid, which activates the aziridine to generate a potent electrophile that is then attacked by the arene. researchgate.netnih.gov The reaction of this compound with an arene like 1,3,5-trimethoxybenzene would proceed via electrophilic aromatic substitution, forming a new C-C bond between the aziridine's C3 carbon and the aromatic ring. researchgate.net

Azulenes: Azulene is a non-benzenoid aromatic hydrocarbon with a high electron density in its five-membered ring, making it a potent nucleophile in electrophilic substitution reactions. mdpi.com While direct examples with this compound are not extensively documented, the established reactivity of both partners suggests a facile reaction. Under Lewis acid catalysis, the electron-rich 1- and 3-positions of the azulene ring would attack the C3 carbon of the activated aziridine, yielding the corresponding azulene-substituted sulfonamide.

The table below outlines the expected products from the reaction of this compound with various carbon nucleophiles.

| Nucleophile Class | Example Reagent | Expected Product Structure |

| Organometallic | Lithium Dimethylcuprate ((CH₃)₂CuLi) | N-(3,3-dimethylbutan-2-yl)-N-(prop-2-yl)-4-methylbenzenesulfonamide |

| Arene | Benzene (with AlCl₃) | N-(2-isopropyl-2-methyl-3-phenylpropyl)-4-methylbenzenesulfonamide |

| Azulene | Azulene (with BF₃·OEt₂) | N-(3-(Azulen-1-yl)-2-isopropyl-2-methylpropyl)-4-methylbenzenesulfonamide |

Heteroaromatic compounds are excellent nucleophiles for aziridine ring-opening. Indole, in particular, readily undergoes electrophilic substitution at its electron-rich C3 position. The reaction of N-tosylaziridines with indoles provides a direct route to tryptamine (B22526) derivatives. Studies on 2-methyl-N-tosylaziridine have shown that this reaction can be catalyzed effectively by gold(I) complexes, proceeding with high regioselectivity. researchgate.net For this compound, the reaction with indole, promoted by a suitable Lewis acid, would involve the nucleophilic attack of the indole C3-position on the aziridine C3-carbon, leading to the formation of a novel β-indolylethylamine scaffold.

Diverse Nucleophile Reactivity with N-Tosylaziridines

Rearrangement Reactions and Transformations

Beyond simple ring-opening, activated aziridines can participate in more complex transformations and rearrangements. The specific substitution pattern of this compound can influence the pathways of these reactions.

Acid-catalyzed isomerization is a known reaction for gem-disubstituted N-acylaziridines. ias.ac.in For example, N-acyl-2,2-dimethylaziridines have been shown to rearrange into oxazolines or eliminate to form allylamides depending on the acidic conditions. ias.ac.in While the N-tosyl group is less prone to direct participation than an N-acyl group, under strongly acidic or thermal conditions, rearrangements involving cleavage of the C2-N bond followed by migration could be envisaged, although such pathways are less common than direct nucleophilic opening at C3.

N-tosylaziridines also serve as valuable 1,3-dipole synthons for cycloaddition reactions. For instance, in the presence of a catalyst like lithium iodide, N-tosylaziridines can react with α,β-unsaturated ketones in a formal [3+2]-cycloaddition. acs.org This process involves the initial ring-opening of the aziridine by the iodide ion at the less hindered carbon, generating a nitrogen anion intermediate which then undergoes a Michael addition to the unsaturated ketone, followed by intramolecular cyclization to furnish highly substituted N-tosylpyrrolidines. acs.org This transformation provides a powerful method for constructing five-membered nitrogen heterocycles.

Intramolecular Rearrangement Pathways (e.g., Heine Reaction)

Intramolecular rearrangements of N-activated aziridines provide pathways to various isomeric heterocyclic structures. While the classical Heine reaction involves the rearrangement of 2-acyl-1-arylaziridines to oxazolines, analogous transformations occur with other N-activated aziridines under different conditions. For instance, the acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines in aqueous sulfuric acid can lead to a mixture of products including oxazolines, amidoalcohols, and allylamides. ias.ac.in The reaction proceeds via protonation of the aziridine nitrogen, followed by ring-opening to form a tertiary carbocation. This intermediate can then undergo intramolecular cyclization to yield the oxazoline or be trapped by water to form the amidoalcohol. ias.ac.in The specific outcome is highly dependent on the reaction conditions, such as the concentration of the acid. ias.ac.in In the context of this compound, similar acid-mediated pathways could be envisioned, leading to ring-opened products or rearranged heterocycles.

Another significant intramolecular pathway involves radical rearrangements. Studies on 2-methyleneaziridines have shown that an intramolecular 5-exo cyclization of a tethered radical can generate a strained, bicyclic aziridinylcarbinyl radical. nih.gov This intermediate rapidly undergoes C-N bond cleavage, resulting in a ring-expanded aminyl radical, providing a route to substituted piperidines. nih.gov

Ring Expansion Reactions via Aziridinium (B1262131) Ylides

The reaction of N-tosylaziridines with metal-supported carbenes is a powerful method for generating aziridinium ylide intermediates, which can undergo subsequent ring expansion reactions. schenautomacao.com.brnih.govchemrxiv.orgacs.orgfigshare.comchemrxiv.orgrsc.orgspringernature.comrsc.orgnih.govchemrxiv.orgnih.gov These transformations are valued for their ability to construct larger, more complex nitrogen-containing heterocycles from simple aziridine precursors in a stereocontrolled manner. nih.govspringernature.comchemrxiv.org

Aziridinium ylides are onium ylides containing a negatively charged carbon atom adjacent to a positively charged nitrogen atom within the strained aziridine ring. chemrxiv.org They are typically generated by the nucleophilic attack of the aziridine's nitrogen lone pair on an electrophilic transition metal carbene, commonly derived from a diazo compound in the presence of a rhodium(II) or copper(I) catalyst. chemrxiv.orgnih.gov The resulting zwitterionic intermediate is key to subsequent transformations. nih.govchemrxiv.org

A significant challenge in aziridinium ylide chemistry is controlling the stereochemistry at the nitrogen atom. The nitrogen in the ylide is pyramidal, and inversion can lead to a mixture of invertomers, complicating reaction outcomes. nih.govchemrxiv.org To address this, researchers often employ conformationally restricted substrates, such as bicyclic aziridines. acs.orgchemrxiv.org The rigid structure of these substrates minimizes pyramidal inversion, allowing for the formation of a single diastereomer of the aziridinium ylide intermediate. chemrxiv.org Computational studies, particularly Density Functional Theory (DFT), have been instrumental in understanding the structure and energetics of these transient ylide intermediates and rationalizing reaction pathways. chemrxiv.orgchemrxiv.orgrsc.orgchemrxiv.orgnih.gov

The synthetic utility of aziridinium ylides stems from their tunable reactivity, where slight modifications to the carbene precursor or catalyst can divert the reaction toward different heterocyclic scaffolds. schenautomacao.com.brchemrxiv.org This divergent reactivity allows for the synthesis of diverse products, such as four-membered azetidines or six-membered dehydropiperidines, from the same aziridine starting material. schenautomacao.com.brchemrxiv.org

For example, the reaction of an aziridine with a simple diazoacetate-derived carbene can lead to a formal [3+1] ring expansion to form an azetidine. nih.gov In contrast, when the carbene precursor contains a vinyl group, a formal [3+3] ring expansion can occur. nih.govnih.gov In the latter case, the intermediate vinyl aziridinium ylide undergoes a pseudo- schenautomacao.com.bracs.org-sigmatropic rearrangement to furnish a dehydropiperidine. chemrxiv.orgrsc.orgchemrxiv.org The delocalization of the negative charge into the vinyl system helps to prevent competing side reactions like cheletropic extrusion. nih.gov

The choice of catalyst can also influence the product distribution. For instance, Rh₂(OAc)₄ might favor one ring size, while the sterically bulkier Rh₂(esp)₂ could shift the selectivity towards another product. nih.gov This tunability provides a powerful tool for constructing libraries of N-heterocycles for applications in medicinal chemistry and materials science. schenautomacao.com.brchemrxiv.org

Table 1: Influence of Reaction Partners on Aziridinium Ylide Ring Expansion

| Aziridine Type | Carbene Precursor | Predominant Product | Ring Expansion Type |

|---|---|---|---|

| Methyleneaziridine | Diazoacetate | Azetidine | Formal [3+1] |

| Bicyclic Aziridine | Vinyl Diazoacetate | Dehydropiperidine | Formal [3+3] |

| Unsubstituted Aziridine | Trifluoroalkenyl Hydrazone | 2-Trifluoromethyl-dehydropiperidine | Formal [3+3] |

Polymerization Reactions

The polymerization of aziridines, particularly N-activated aziridines like N-tosylaziridines, proceeds through a ring-opening polymerization (ROP) mechanism. This process involves the nucleophilic attack on one of the electrophilic carbon atoms of the strained three-membered aziridine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a linear polymer chain. The reactivity of the aziridine ring is significantly enhanced by the electron-withdrawing tosyl group on the nitrogen atom, which polarizes the C-N bonds and increases the susceptibility of the ring carbons to nucleophilic attack.

The ring-opening polymerization of N-tosylaziridines can be initiated by various nucleophiles and can proceed through different mechanisms, including anionic and cationic pathways. The anionic ring-opening polymerization (AROP) is a well-established method for producing well-defined poly(N-tosylaziridine)s with controlled molecular weights and low dispersities. osti.govrsc.org In this process, a potent nucleophile, acting as an initiator, attacks a carbon atom of the aziridine ring. This leads to the formation of a propagating aza-anionic species at the terminus of the growing polymer chain, which then continues to react with subsequent monomer units.

The choice of initiator and solvent system is crucial for the successful AROP of N-tosylaziridines. rsc.org The polymerization is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the polymer and to facilitate the propagation of the anionic chain end. rsc.org The nature of the counter-ion associated with the propagating anion also plays a role in the polymerization kinetics. rsc.org

While the polymerization of this compound has not been specifically reported, studies on less sterically hindered 2-alkyl-substituted N-tosylaziridines, such as 2-methyl-N-tosylaziridine, have demonstrated the feasibility of AROP to yield linear poly(propylene imine) precursors. osti.gov

In recent years, organocatalysis has emerged as a powerful, metal-free approach for conducting ring-opening polymerizations. nih.govrsc.orgmonash.edu For N-tosylaziridines, N-heterocyclic carbenes (NHCs) have been identified as effective organocatalysts for ROP. nih.govrsc.orgmonash.edursc.org The proposed mechanism for the NHC-catalyzed ROP of N-tosylaziridines involves the activation of an initiator, typically a primary or secondary amine, by the NHC catalyst.

The NHC, a strong Brønsted base, deprotonates the N-H bond of the initiator molecule to generate a highly nucleophilic amide anion. This anion then initiates the polymerization by attacking the aziridine monomer. The propagation proceeds through the sequential addition of monomer units to the growing polymer chain, with the tosyl-stabilized aza-anion as the active propagating species. This organocatalytic approach offers a controlled/"living" polymerization, enabling the synthesis of well-defined poly(aziridine)s and block copolymers. nih.govrsc.orgmonash.edursc.org

A study on the organocatalytic ROP of 2-methyl-N-p-toluenesulfonyl aziridine using 1,3-bis(isopropyl)-4,5(dimethyl)imidazol-2-ylidene as the NHC catalyst and N-hexyl-p-toluenesulfonylamine as an initiator demonstrated the successful synthesis of polymers with controlled molar masses and low dispersities. rsc.org The reaction, conducted in tetrahydrofuran (THF) at 50°C, yielded well-defined poly(2-methyl-N-tosylaziridine). rsc.org

The following interactive data table summarizes the results from the organocatalytic ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, a structural analog of this compound. This data is provided for illustrative purposes to demonstrate the typical outcomes of such polymerizations.

Data sourced from studies on the polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. rsc.org

Stereochemical Control and Chirality Transfer in Reactions Involving 2 Isopropyl 2 Methyl 1 Tosylaziridine

Enantiopure Aziridines: Preparation and Stability

The existence and use of 2-isopropyl-2-methyl-1-tosylaziridine in its enantiomerically pure form, such as (S)-2-isopropyl-2-methyl-1-tosylaziridine, underscores its stability against racemization under typical laboratory conditions. bldpharm.com The preparation of such chiral 2,2-dialkyl-N-tosylaziridines relies on established methodologies for asymmetric synthesis, ensuring high optical purity.

Two primary strategies are employed for the synthesis of enantiopure aziridines:

Asymmetric Aziridination: This approach involves the direct, stereoselective synthesis from prochiral precursors. One effective method is the asymmetric transfer hydrogenation of α-amino ketones, followed by in-situ cyclization. For instance, a ruthenium (II) complex with a chiral N-(para-toluenesulfonyl)-1,2-ethylenediamine ligand can reduce an appropriate α-amino ketone to a chiral β-amino alcohol with high enantiomeric excess (up to 99% e.e.). researchgate.net Subsequent treatment with tosyl chloride and a base facilitates the ring closure to form the desired chiral N-tosylaziridine. researchgate.net

Kinetic Resolution: This technique separates a racemic mixture of aziridines by selectively reacting one enantiomer at a faster rate than the other. Silver(I) complexes paired with chiral diphosphine ligands have proven effective in catalyzing the kinetic resolution of N-tosylaziridines through ring-opening reactions with amine nucleophiles. nih.gov This method allows for the isolation of the unreacted, enantiomerically enriched aziridine (B145994).

The commercial availability of specific enantiomers, like (S)-2-isopropyl-1-tosylaziridine, further attests to the robustness and optical stability of these chiral building blocks. ambeed.com

Diastereoselectivity in Synthetic Transformations

Synthetic transformations involving this compound, particularly nucleophilic ring-opening reactions, can generate a new stereocenter, leading to the formation of diastereomeric products. The diastereoselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. The aziridine ring possesses two sites for nucleophilic attack: the quaternary, chiral C2 carbon and the primary, achiral C3 carbon.

The choice of organometallic reagent is critical in directing the regioselectivity of the attack, which in turn dictates the resulting stereochemistry.

Organocuprates (Gilman Reagents): These softer nucleophiles often exhibit different regioselectivity compared to harder Grignard reagents. In studies on related N-tosyl aziridine-2-carboxylate (B8329488) esters, organocuprates have been shown to favor attack at the C3 position, cleaving the C3-N bond. psu.edursc.org

Grignard Reagents: These harder organometallic reagents can be less predictable. Reactions of Grignard reagents with some vinyl aziridines have resulted in poor regiocontrol, yielding a mixture of products from attack at both electrophilic carbons. beilstein-journals.org

When a nucleophile attacks the C2 carbon of (S)-2-isopropyl-2-methyl-1-tosylaziridine, a new stereocenter is formed. The facial selectivity of this attack determines the diastereomeric ratio of the product. The steric hindrance imposed by the isopropyl, methyl, and tosyl groups around the chiral center significantly influences the trajectory of the incoming nucleophile, thereby controlling the diastereoselectivity of the transformation.

Table 1: Regioselectivity of Nucleophilic Attack on N-Tosylaziridines This table is generated based on findings from related aziridine systems to illustrate the principles of diastereoselectivity.

| Reagent Type | Preferential Site of Attack | Resulting Transformation | Reference |

|---|---|---|---|

| Organocuprates | C3 (less substituted carbon) | Ring-opening to form β-amino acids | psu.edursc.org |

| Grignard Reagents | C2 or C3 (often mixture) | Can result in mixtures of regioisomers | beilstein-journals.org |

| Amine Nucleophiles (Ag(I) catalyzed) | C2 (chiral carbon) | Enantioselective aminolysis | nih.gov |

| Indoles (Lewis acid catalyzed) | C2 (chiral carbon) | Ring-opening to form tryptamine (B22526) derivatives | researchgate.net |

Preservation and Inversion of Stereochemical Information During Ring Transformations

The fate of the stereocenter at the C2 position during ring-opening reactions is a critical aspect of using this compound in stereocontrolled synthesis. The mechanism of the nucleophilic attack dictates whether the original stereochemical information is retained, inverted, or lost.

Overwhelming evidence from studies on related chiral N-tosylaziridines indicates that nucleophilic ring-opening at a chiral carbon center proceeds with a clean inversion of configuration . researchgate.net This outcome is characteristic of a bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, the nucleophile attacks the carbon atom from the side opposite to the nitrogen leaving group, resulting in a Walden inversion at the stereocenter.

A clear example of this stereospecificity was observed in the gold(I)-catalyzed reaction between enantiopure (S)-2-methyl-N-tosylaziridine and indole. The reaction exclusively yielded the (R)-tryptamine derivative, demonstrating a complete inversion of stereochemistry. researchgate.net Similarly, the ring-opening of 2-substituted aziridinium (B1262131) ions with bromide as the nucleophile occurs stereospecifically at the substituted carbon. rsc.org

Therefore, when a nucleophile attacks the C2 carbon of (S)-2-isopropyl-2-methyl-1-tosylaziridine, the reaction can be expected to proceed via an S_N2 mechanism, leading to the formation of a product with an inverted (R) configuration at that carbon. This predictable stereochemical outcome makes chiral 2,2-disubstituted N-tosylaziridines valuable synthons for asymmetric synthesis, allowing for the reliable transfer of chirality from the aziridine to more complex molecules.

Computational and Spectroscopic Insights into 2 Isopropyl 2 Methyl 1 Tosylaziridine Reactivity and Structure

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the intricate mechanisms of chemical reactions involving aziridines. researchgate.net For 2-Isopropyl-2-methyl-1-tosylaziridine, DFT calculations would be instrumental in mapping the potential energy surfaces of its reactions, most notably the nucleophilic ring-opening, which is a hallmark of aziridine (B145994) chemistry.

The tosyl group, being a strong electron-withdrawing group, activates the aziridine ring, making the ring carbons susceptible to nucleophilic attack. The regioselectivity of this attack—whether it occurs at the more substituted C2 (bearing the isopropyl and methyl groups) or the less substituted C3—is a critical aspect that can be predicted with high accuracy using DFT. The calculations would involve modeling the interaction of the aziridine with various nucleophiles and determining the activation energies for the different possible reaction pathways.

The steric hindrance imposed by the bulky isopropyl and methyl groups at the C2 position is expected to play a significant role. DFT calculations can quantify these steric effects and weigh them against the electronic factors that might favor the formation of a more stable carbocation-like intermediate at the more substituted carbon. The interplay between these steric and electronic contributions ultimately dictates the preferred reaction pathway. njtech.edu.cnresearchgate.net

Below is a representative data table showcasing the type of information that could be obtained from DFT calculations on the ring-opening of this compound with a generic nucleophile (Nu⁻).

| Parameter | C2-Attack Pathway | C3-Attack Pathway |

| Activation Energy (ΔG‡) | Higher | Lower |

| Reaction Energy (ΔG) | More Exergonic | Less Exergonic |

| Key Transition State Bond Length (C-Nu) | Longer | Shorter |

| Key Transition State Bond Length (C-N) | Elongated | Slightly Elongated |

Note: This table presents hypothetical yet realistic data based on trends observed in computational studies of other 2-alkyl-1-tosylaziridines. The higher activation energy for the C2-attack is anticipated due to the significant steric hindrance from the isopropyl and methyl groups.

Prediction of Reactive Intermediates and Transition State Structures

The ring-opening of N-tosylaziridines can proceed through various mechanisms, often involving transient reactive intermediates and transition states that are difficult to observe experimentally. DFT calculations are invaluable for predicting the structures and stabilities of these fleeting species. nih.gov

In the context of this compound, a key reactive intermediate that could be formed, particularly under acidic conditions or with Lewis acid catalysis, is the aziridinium (B1262131) ion. nih.gov The formation of this three-membered ring cation would involve the protonation or coordination of a Lewis acid to the nitrogen atom, further activating the ring for nucleophilic attack. DFT can model the geometry and electronic structure of this aziridinium ion, providing insights into its stability and preferred conformation.

Furthermore, DFT is crucial for locating and characterizing the transition state structures for each step of a proposed reaction mechanism. researchgate.net For the nucleophilic ring-opening of this compound, the transition state would involve the approaching nucleophile and the partially broken C-N bond of the aziridine ring. The geometry of this transition state, including bond lengths and angles, would reveal the degree of bond formation and bond breaking at the point of highest energy along the reaction coordinate. The relative energies of the transition states for attack at C2 versus C3 would provide a quantitative measure of the regioselectivity. mdpi.com

A representative table of calculated properties for a predicted transition state in the ring-opening reaction is provided below.

| Property | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| C-Nu Bond Distance | 2.2 Å |

| C-N Bond Distance | 2.0 Å |

| N-C-C Angle | 105° |

Note: This table contains representative data for a hypothetical transition state. An imaginary frequency confirms that the structure is a true transition state.

Spectroscopic Techniques for Investigating Reaction Kinetics and Complexation

While computational methods provide a theoretical framework for understanding reactivity, spectroscopic techniques are essential for experimental validation and for probing reaction dynamics in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For reactions involving this compound, in situ NMR monitoring could potentially allow for the detection of reactive intermediates like aziridinium ions. nih.gov The formation of an aziridinium ion would lead to characteristic downfield shifts of the proton and carbon signals of the aziridine ring due to the increased positive charge on the nitrogen and adjacent carbons. rsc.orgnih.gov Low-temperature NMR experiments could be particularly useful for trapping and characterizing such transient species.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a widely used technique for monitoring the kinetics of chemical reactions. ntnu.no The progress of a reaction involving this compound could be followed by observing the change in absorbance of a reactant or product over time, provided they have a suitable chromophore. For instance, if the nucleophile or the ring-opened product has a strong absorption in the UV-Vis region, the rate of the reaction can be determined by fitting the absorbance data to an appropriate kinetic model. researchgate.netsctunisie.org This would allow for the experimental determination of rate constants and activation parameters, which can then be compared with the values obtained from DFT calculations.

The following table provides an example of the type of kinetic data that could be obtained from a UV-Vis spectroscopic study of the ring-opening of this compound.

| Reactant Concentration (M) | Initial Rate (M/s) |

| 0.01 | 1.2 x 10⁻⁵ |

| 0.02 | 2.4 x 10⁻⁵ |

| 0.03 | 3.6 x 10⁻⁵ |

Note: This table presents hypothetical kinetic data, assuming a first-order dependence on the aziridine concentration.

Applications of 2 Isopropyl 2 Methyl 1 Tosylaziridine in Advanced Organic Synthesis and Materials Science

Construction of Complex Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals, natural products, and functional materials. nih.govopenmedicinalchemistryjournal.commdpi.com The inherent ring strain of the aziridine (B145994) ring in 2-isopropyl-2-methyl-1-tosylaziridine makes it an excellent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity is harnessed for the diastereoselective and regioselective construction of complex nitrogenous architectures.

The presence of the bulky isopropyl and smaller methyl group at the C2 position of the aziridine ring introduces significant steric hindrance, which can direct the approach of nucleophiles. In nucleophilic ring-opening reactions, the attack generally occurs at the less substituted carbon atom (C3). However, the electronic activation provided by the N-tosyl group can also facilitate cleavage at the more substituted C2 position, particularly with the use of appropriate Lewis or Brønsted acid catalysts. This controlled ring-opening provides access to a diverse range of substituted amines with high stereochemical fidelity.

For instance, the reaction of similar 2-substituted-N-tosylaziridines with organometallic reagents, such as Grignard reagents or organocuprates, leads to the formation of α- or β-amino acids and their derivatives. The stereochemistry of the starting aziridine is often transferred to the product, making this a powerful method for asymmetric synthesis.

Precursors for Chiral Amine Derivatives and Heterocyclic Systems

Chiral amines and nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. nih.govcymitquimica.comresearchgate.net this compound, when prepared in an enantiomerically pure form, serves as a valuable chiral precursor for the synthesis of these target molecules. The stereocenter at the C2 position of the aziridine ring can be effectively transferred to the final product through stereospecific ring-opening reactions.

The regioselective attack of nucleophiles on the aziridine ring, followed by further chemical transformations, allows for the synthesis of a variety of chiral amines. For example, reduction of the aziridine can yield chiral amino alcohols, while reaction with carbon nucleophiles can lead to the formation of chiral α- or β-amino acids.

Furthermore, this compound can be utilized in cycloaddition reactions to construct more complex heterocyclic systems. The aziridine can act as a three-atom building block in [3+2] or [3+3] cycloadditions with various dipolarophiles or dienes, leading to the formation of five- or six-membered nitrogen-containing heterocycles with multiple stereocenters.

A study on the SN2-type ring-opening reactions of 2-methyl-N-tosylaziridine with indoles as nucleophiles, under gold(I) catalysis, resulted in the preparation of a variety of tryptamine (B22526) derivatives in good to excellent yields with complete stereocontrol when chiral aziridines were used. rsc.org This highlights the potential of substituted tosylaziridines in the synthesis of complex heterocyclic systems.

Utility in Polymer Chemistry: Ring-Opening Polymerization to Polyaziridines

Polyaziridines, also known as polyethyleneimines (PEIs), are a class of polymers with a wide range of applications, including in drug delivery, gene therapy, and as flocculants in water treatment. The cationic or anionic ring-opening polymerization (ROP) of aziridines is a common method for the synthesis of these polymers.

The N-tosyl group in this compound activates the aziridine ring towards ROP. The polymerization can be initiated by either cationic or anionic initiators, leading to the formation of linear poly(N-tosyl-2-isopropyl-2-methylaziridine). The bulky substituents at the C2 position would be expected to influence the polymer's properties, such as its solubility, glass transition temperature, and degradation behavior.

Research on the organocatalytic ring-opening polymerization of N-tosyl aziridines has demonstrated a metal-free route to well-defined poly(aziridine)s (PAz) and related block copolymers. researchgate.netwikipedia.org This method provides good control over the molecular weight and dispersity of the resulting polymers. The tosyl groups can be subsequently removed to yield the corresponding linear polyethyleneimines, which are highly sought-after for various biomedical applications.

Table 1: Representative Data for the Ring-Opening Polymerization of N-Tosyl Aziridines

| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 2-Methyl-N-tosylaziridine | N-Hexyl-p-toluenesulfonamide / Me5-Ipr | THF | 50 | 20,000 | <1.10 |

| 2-Phenyl-N-tosylaziridine | N-Hexyl-p-toluenesulfonamide / Me5-Ipr | THF | 50 | - | - |

Data extrapolated from studies on similar N-tosylaziridines. Mn = Number-average molecular weight; Đ = Dispersity.

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The development of new chiral ligands and auxiliaries is crucial for advancing the field of asymmetric catalysis. sigmaaldrich.com Chiral aziridine derivatives have shown promise in this area due to their rigid structure and the presence of heteroatoms that can coordinate to metal centers.

While specific studies on this compound as a chiral ligand are not extensively documented, the general structural features suggest its potential. The nitrogen atom of the aziridine ring and the oxygen atoms of the sulfonyl group could act as coordination sites for metal catalysts. The chiral center at C2, bearing bulky and electronically distinct substituents, could create a chiral environment around the metal center, enabling enantioselective transformations.

Furthermore, the aziridine ring itself can be incorporated into larger ligand frameworks. For example, ring-opening of the aziridine with a bifunctional nucleophile could lead to the formation of a bidentate or tridentate chiral ligand. These ligands could then be employed in a variety of asymmetric catalytic reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.